molecular formula C5H9NO4Se B14599997 DL-Alanine, 3-((carboxymethyl)seleno)- CAS No. 59745-40-3

DL-Alanine, 3-((carboxymethyl)seleno)-

Cat. No.: B14599997
CAS No.: 59745-40-3
M. Wt: 226.10 g/mol
InChI Key: RVRJHKYYXLZVHE-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Alanine, 3-((carboxymethyl)seleno)- is a synthetic, selenium-modified analog of the amino acid alanine intended for research applications. As a racemic mixture, it contains both D- and L-isomers, which may be useful for studying stereospecific biochemical interactions. The compound's core structure features a carboxymethylseleno moiety, suggesting potential as a versatile building block or precursor in various research fields. This selenium-functionalized alanine derivative may hold significant research value in several areas. It could serve as a key intermediate in organoselenium chemistry or in the synthesis of novel selenium-containing peptides and biomimetics. Researchers might also investigate its potential as a mimic for the 21st amino acid, selenocysteine, to study selenoprotein function and biosynthesis. Furthermore, its properties may be relevant for developing novel ligands for metal chelation or for creating functionalized polymers with specific redox-active or heavy-metal binding characteristics, inspired by the industrial use of other alanine derivatives like methylglycinediacetic acid (MGDA) . The specific physical and chemical properties, mechanism of action, and full spectrum of applications for DL-Alanine, 3-((carboxymethyl)seleno)- are subject to ongoing research. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications. Intended Use: This product is labeled 'For Research Use Only'. It is strictly not intended for use in diagnostic or therapeutic procedures for humans or animals, nor is it approved for personal consumption. All safety data sheets should be reviewed prior to handling.

Properties

CAS No.

59745-40-3

Molecular Formula

C5H9NO4Se

Molecular Weight

226.10 g/mol

IUPAC Name

(2R)-2-amino-3-(carboxymethylselanyl)propanoic acid

InChI

InChI=1S/C5H9NO4Se/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1

InChI Key

RVRJHKYYXLZVHE-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se]CC(=O)O

Canonical SMILES

C(C(C(=O)O)N)[Se]CC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: DL-Alanine, 3-((carboxymethyl)seleno)- undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized, leading to the formation of selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert selenocysteine residues back to their selenol forms.

    Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Various nucleophiles can be used to replace the selenium atom under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can regenerate selenols.

Scientific Research Applications

Chemistry: DL-Alanine, 3-((carboxymethyl)seleno)- is used as a model compound in studies involving selenoamino acids and their reactivity. It is also employed in the synthesis of selenopeptides, which are valuable in understanding the role of selenium in biological systems .

Biology: In biological research, this compound is studied for its role in selenoprotein synthesis and its potential antioxidant properties. It is also used to investigate the effects of selenium incorporation into proteins and its impact on cellular functions .

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its antioxidant properties and its role in preventing oxidative stress-related diseases. It is also being studied for its potential use in cancer prevention and treatment .

Industry: In industrial applications, DL-Alanine, 3-((carboxymethyl)seleno)- is used in the production of selenium-enriched supplements and functional foods. Its unique properties make it a valuable additive in various formulations .

Mechanism of Action

The mechanism of action of DL-Alanine, 3-((carboxymethyl)seleno)- involves its incorporation into selenoproteins, where it can exert antioxidant effects by neutralizing reactive oxygen species (ROS). The selenium atom in the compound plays a crucial role in these redox reactions, helping to maintain cellular redox balance and protect against oxidative damage . Additionally, the compound can disrupt protein homeostasis by misincorporation into proteins, leading to potential cytotoxic effects .

Comparison with Similar Compounds

Selenium-Containing Analogs: Methylselenocysteine

Structure: Methylselenocysteine (3-(Methylselanyl)-L-alanine) features a methylseleno (-Se-CH₃) group at the beta carbon . Key Differences:

  • Polarity: The carboxymethyl seleno group in the target compound introduces an additional carboxylic acid, increasing hydrophilicity compared to the methylseleno group in Methylselenocysteine.
  • Molecular Weight: Methylselenocysteine has a molecular weight of 182.09 (C₄H₉NO₂Se), while the target compound’s calculated molecular weight is ~228.10 (C₅H₉NO₄Se).
  • Applications: Methylselenocysteine is a dietary supplement with chemopreventive properties, leveraging selenium’s role in antioxidant enzymes like glutathione peroxidase . The target compound’s carboxylic acid may enhance its utility in metal chelation or as a redox-active probe.

Aromatic-Substituted Alanines: 3-(2-Quinolyl)-DL-alanine

Structure: This compound has a 2-quinolyl aromatic substituent at the beta carbon . Key Differences:

  • Chemical Properties: The quinoline group enables π-π stacking and fluorescence, making it suitable for coordination chemistry and fluorescent tagging. In contrast, the carboxymethyl seleno group lacks aromaticity but may exhibit stronger redox activity.
  • Biological Interactions: 3-(2-Quinolyl)-DL-alanine is used in enzyme inhibition studies due to its heteroaromatic structure, whereas selenium in the target compound could modulate enzyme activity via selenocysteine-like mechanisms .

Heterocyclic-Substituted Alanines: 3-(3-Hydroxy-5-methylisoxazol-4-yl)-DL-alanine

Structure : Features an isoxazole ring (C₇H₁₀N₂O₄) at the beta carbon .
Key Differences :

  • Reactivity: The isoxazole group contains oxygen and nitrogen, enabling hydrogen bonding and participation in heterocyclic reactions. The carboxymethyl seleno group, however, may participate in redox reactions or selenoprotein mimicry.
  • Molecular Weight : The isoxazole derivative has a molecular weight of 186.17, significantly lower than the target compound’s estimated 228.10 .

Fluorinated Derivatives: 3,3,3-Trifluoro-DL-alanine

Structure: Contains three fluorine atoms at the beta carbon (C₃H₅F₃NO₂) . Key Differences:

  • Electron Effects : Fluorine’s electronegativity stabilizes adjacent charges, whereas selenium’s lower electronegativity and larger atomic size may increase polarizability and metal-binding capacity.
  • Applications : Fluorinated alanines are used in medicinal chemistry for metabolic stability; the target compound’s selenium could offer unique therapeutic pathways, such as antioxidant or cytotoxic effects .

Deuterated Alanines

Examples: DL-Alanine-2,3,3,3-d₄ (C₃D₄H₃NO₂) and other isotopologues . Key Differences:

  • Isotopic Labeling : Deuterated compounds are tools for metabolic tracing via mass spectrometry. The target compound’s selenium could enable tracking via selenium-specific analytical methods (e.g., ICP-MS) .

Data Tables: Comparative Analysis

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications References
DL-Alanine, 3-((carboxymethyl)seleno)- -Se-CH₂-COOH C₅H₉NO₄Se 228.10 (calc) High polarity, redox-active Antioxidant, biochemical probes -
Methylselenocysteine -Se-CH₃ C₄H₉NO₂Se 182.09 Moderate solubility, antioxidant Dietary supplement, chemoprevention
3-(2-Quinolyl)-DL-alanine 2-Quinolyl C₁₂H₁₁N₃O₂ 237.23 Fluorescent, aromatic Enzyme inhibition, coordination chemistry
3-(3-Hydroxy-5-methylisoxazol-4-yl)-DL-alanine Isoxazole ring C₇H₁₀N₂O₄ 186.17 Hydrogen bonding, heterocyclic reactivity Biochemical research
3,3,3-Trifluoro-DL-alanine -CF₃ C₃H₅F₃NO₂ 163.07 Electronegative, metabolic stability Medicinal chemistry

Q & A

Q. What are the recommended analytical methods for confirming the structural integrity of DL-Alanine, 3-((carboxymethyl)seleno)- in synthetic preparations?

To ensure structural fidelity, employ a combination of:

  • 1H NMR spectroscopy (300 MHz in D2O) to resolve proton environments, particularly the seleno-carboxymethyl group (δ 3.5–4.0 ppm) .
  • HPLC with C18 columns and UV detection (λ = 254 nm) to verify purity (≥98%) and monitor byproducts .
  • Elemental analysis for C, H, N, and Se content (±0.3% deviation from theoretical values) .
  • Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How can researchers optimize the synthesis of DL-Alanine, 3-((carboxymethyl)seleno)- to minimize selenium-related byproducts?

Key strategies include:

  • Controlled pH (8.5–9.0) during selenoetherification to suppress diselenide formation .
  • Use of protective groups (e.g., Boc for the amino group) to direct regioselective selenium incorporation .
  • Low-temperature reactions (0–4°C) to reduce oxidative side reactions .
  • Real-time monitoring via TLC or LC-MS to isolate intermediates and terminate reactions at optimal yields .

Advanced Research Questions

Q. What strategies are effective for incorporating DL-Alanine, 3-((carboxymethyl)seleno)- into peptide chains during solid-phase synthesis?

  • Protection schemes : Use Fmoc/t-Boc groups for the amino and carboxyl termini, with tert-butyl protection for the seleno-carboxymethyl moiety to prevent oxidation .
  • Coupling conditions : Activate with HBTU/DIPEA in DMF, and extend coupling times (2–4 hours) due to steric hindrance from selenium .
  • Deprotection : Employ TFA/water (95:5) for Boc removal while retaining selenium integrity .
  • Validation : Confirm incorporation via MALDI-TOF MS and Edman degradation .

Q. How does the seleno-carboxymethyl group influence the redox properties of DL-Alanine derivatives in catalytic applications?

  • Enhanced redox activity : The selenium atom exhibits a lower reduction potential (−0.35 V vs. S at −0.25 V), enabling efficient electron transfer in catalytic cycles .
  • Applications :
  • Photochromic materials : Selenium’s redox activity facilitates reversible electron transfer in hybrid arsenotungstate frameworks, as shown by Zheng et al. (2022) .
  • Antioxidant studies : Compare thiol vs. selenol groups in radical scavenging assays (e.g., DPPH or ABTS) .
    • Characterization : Use cyclic voltammetry to measure oxidation/reduction peaks and compare with sulfur analogs .

Q. How can researchers resolve discrepancies in reported melting points for DL-Alanine derivatives with seleno modifications?

  • Purity verification : Re-crystallize samples from ethanol/water mixtures and re-analyze via DSC to exclude solvent or impurity effects .
  • Polymorphism screening : Perform X-ray crystallography to identify crystalline forms affecting melting behavior .
  • Standardized protocols : Adopt identical heating rates (e.g., 5°C/min) and sample preparation methods across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.